2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine

Catalog No.
S13442384
CAS No.
M.F
C8H15NO2
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine

Product Name

2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine

IUPAC Name

2-(2-but-3-ynoxyethoxy)ethanamine

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c1-2-3-5-10-7-8-11-6-4-9/h1H,3-9H2

InChI Key

XOUBTHFZXOEUDE-UHFFFAOYSA-N

Canonical SMILES

C#CCCOCCOCCN

2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine, with the chemical formula C8H15NO2C_8H_{15}NO_2 and CAS number 2244507-37-5, is an organic compound characterized by its unique structure which includes a butynyl ether moiety connected to an ethanamine backbone. This compound has a molecular weight of approximately 157.21 g/mol. It is classified under hazardous materials, with specific handling precautions due to its potential for causing skin burns and eye damage .

Typical of amines and alkynes. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, reacting with electrophiles in substitution reactions.
  • Alkyne Reactions: The terminal alkyne can undergo addition reactions, including hydrohalogenation and hydration to form alcohols or halides.
  • Coupling Reactions: The presence of the alkyne allows for coupling reactions with various electrophiles, which can be used in the synthesis of more complex molecules.

While specific biological activity data for 2-(2-(But-3-yn-1-yloxy)ethanamine) is limited, compounds with similar structures often exhibit significant biological properties. For example, they may show potential as:

  • Anticancer Agents: Due to their ability to interact with biological targets through their alkyne functionalities.
  • Neuroprotective Agents: Some alkynyl amines have been noted for their neuroprotective effects in various studies.

Further research is necessary to elucidate the specific biological activities of this compound.

The synthesis of 2-(2-(But-3-yn-1-yloxy)ethanamine) typically involves multi-step organic reactions:

  • Preparation of But-3-yn-1-yloxy Ethanol: This can be achieved through the reaction of propargyl alcohol with suitable etherifying agents.
  • Formation of the Ethoxy Linkage: The butynyl ether is then reacted with ethylene glycol or similar compounds to introduce the ethoxy groups.
  • Amine Functionalization: Finally, the introduction of the amino group can be performed via reductive amination or direct amination methods.

The applications of 2-(2-(But-3-yn-1-yloxy)ethanamine) span several fields:

  • Chemical Probes: It can serve as a molecular probe in biochemical research due to its reactive alkyne group.
  • Drug Development: Potential use in pharmaceutical formulations targeting various diseases, especially in oncology and neurology.
  • Material Science: Utilized in the synthesis of polymers or materials that require functionalized alkynes.

Interaction studies are crucial for understanding how this compound interacts with biological systems. Preliminary studies might include:

  • Binding Affinity Studies: Assessing how well the compound binds to specific receptors or enzymes.
  • Cell Viability Assays: To determine cytotoxicity levels in various cell lines.
  • Mechanistic Studies: Investigating pathways affected by this compound in cellular models.

These studies would help characterize its potential therapeutic effects and safety profile.

Several compounds share structural similarities with 2-(2-(But-3-yn-1-yloxy)ethanamine), highlighting its uniqueness:

Compound NameCAS NumberSimilarity Index
2-[2-(2-Propynyloxy)ethoxy]ethylamine944561-44-8High
3,6,9,12-Tetraoxatetradecane-1,14-diamine68960-97-4Moderate
2-(2-(2-Aminoethoxy)ethoxy)ethanol86770-74-3Moderate
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine74654-07-2Moderate

These compounds exhibit varying degrees of similarity based on structural features such as functional groups and backbone architecture. The unique alkyne functionality in 2-(2-(But-3-yn-1-yloxy)ethanamine) differentiates it from others, potentially influencing its reactivity and biological interactions.

2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine exhibits complex thermodynamic behavior owing to the presence of multiple functional groups with distinct thermal stability characteristics [1] [2]. The compound contains a terminal alkyne moiety, two ether linkages, and a primary amine group, each contributing to its overall thermal profile.

Thermodynamic Stability Assessment

The thermodynamic stability of the compound is governed by the interplay between its constituent functional groups. Terminal alkynes are known to be thermodynamically unstable functional groups despite their kinetic stability due to strong triple bonds [3]. The triple bond contributes 839 kilojoules per mole of bond strength, with the sigma bond accounting for 369 kilojoules per mole and the two pi bonds contributing 268 and 202 kilojoules per mole respectively [3]. However, this high bond energy masks the inherent thermodynamic instability of the alkyne system.

Experimental evidence indicates that compounds containing terminal alkyne functionalities typically exhibit thermal decomposition onset temperatures in the range of 200-400 degrees Celsius [4] [5]. The presence of the ether linkages in 2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine provides moderate thermal stability, with ether bonds generally stable up to 150-350 degrees Celsius [6] [7]. The primary amine functionality represents the thermally most labile component, with typical degradation occurring between 100-300 degrees Celsius [8] [9].

Thermal Decomposition Mechanisms

The thermal decomposition of 2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine likely proceeds through multiple parallel and sequential pathways. Primary decomposition mechanisms include beta-hydrogen bond scission at the amine terminus, which represents the most thermally vulnerable site [10] [9]. Studies on similar alkyne-containing compounds demonstrate that terminal alkynes undergo cross-linking reactions at elevated temperatures, leading to char formation and reduced monomer recovery [11].

The ether linkages in the compound are susceptible to thermal cleavage through carbon-oxygen bond homolysis, with activation energies typically ranging from 40-55 kilocalories per mole [6] [7]. Thermal decomposition of diethyl ether, a structurally related compound, follows first-order kinetics with complex pressure dependencies, suggesting that similar mechanisms may apply to the ether segments of the target compound [7].

Decomposition products are expected to include lower molecular weight fragments such as acetylene, ethylamine derivatives, and various oxidized species resulting from ether cleavage [11] [12]. The presence of the alkyne functionality may lead to the formation of conjugated systems and ultimately polyaromatic structures through cyclization and condensation reactions at high temperatures.

Functional GroupDecomposition Temperature Range (°C)Primary MechanismActivation Energy (kcal/mol)
Primary Amine100-300 [9]Beta-hydrogen scission30-45 [8]
Ether Linkages150-350 [6]Carbon-oxygen homolysis40-55 [6]
Terminal Alkyne200-400 [4]Cross-linking/cyclization45-60 [5]
Overall Compound120-280[estimated]Multiple pathways33-50[estimated]

Solubility Behavior in Polar and Non-polar Solvent Systems

The solubility behavior of 2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine reflects the amphiphilic nature of the molecule, containing both hydrophilic and hydrophobic structural elements. The compound possesses a hydrophilic primary amine group and ether oxygen atoms capable of hydrogen bonding, alongside a hydrophobic alkyne-containing alkyl chain.

Polar Solvent Interactions

In polar protic solvents such as water and alcohols, the compound exhibits moderate to high solubility due to strong hydrogen bonding interactions between the primary amine group and solvent molecules [13] [14]. The amine nitrogen can act as both a hydrogen bond donor and acceptor, facilitating dissolution in protic media. The ether oxygen atoms provide additional sites for hydrogen bonding, though their basicity is significantly lower than that of the amine functionality.

Experimental observations from related compounds indicate that primary amines with ether linkages demonstrate enhanced water solubility compared to their purely hydrocarbon analogs [13]. The presence of two ether oxygen atoms in the molecular structure contributes approximately 1-2 orders of magnitude increase in aqueous solubility relative to the corresponding alkane derivative.

In polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide, the compound shows high solubility due to favorable dipole-dipole interactions and the ability of these solvents to solvate the amine functionality through ion-dipole interactions when the amine is protonated [15] [14].

Non-polar Solvent Behavior

The solubility of 2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine in non-polar solvents is limited due to the strong polar character of the amine and ether functionalities. Alkynes are generally described as having slight solubility in polar solvents and being insoluble in water, with dissolution occurring primarily in organic solvents [16] [17]. However, the presence of the strongly polar amine group significantly reduces solubility in hydrocarbon solvents.

The compound's behavior in non-polar media is governed primarily by London dispersion forces, which are insufficient to overcome the strong self-association of the polar functional groups through hydrogen bonding [15]. Experimental data from similar amine-ether compounds suggest solubility parameters indicating poor compatibility with non-polar solvents [14].

Solvent System Classifications

Solvent CategoryExamplesPredicted SolubilityPrimary Interactions
Polar ProticWater, methanol, ethanolModerate to High [13]Hydrogen bonding, dipole-dipole
Polar AproticDMF, DMSO, acetonitrileHigh [15]Dipole-dipole, ion-dipole
Moderately PolarEthyl acetate, acetoneModerate[estimated]Dipole-dipole interactions
Non-polarHexane, toluene, cyclohexaneLow [16]Dispersion forces only

pH-Dependent Prototropic Equilibria

The prototropic behavior of 2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine is dominated by the primary amine functionality, which exhibits typical aliphatic amine basicity characteristics. The compound contains one primary ionizable group with additional weakly acidic character from the terminal alkyne proton.

Primary Amine Protonation

The primary amine group in 2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine exhibits a predicted pKa value in the range of 9.0-10.5, consistent with typical primary aliphatic amines [18] [19] [20]. This value places the compound's conjugate acid-base equilibrium such that at physiological pH (approximately 7.4), the amine exists predominantly in its protonated ammonium form.

Experimental studies on structurally related compounds containing ether-linked primary amines demonstrate pKa values consistent with this range [19]. The electron-donating effect of the ether oxygen atoms through inductive effects slightly increases the basicity of the amine relative to simple alkyl amines, though this effect is attenuated by the distance between the ether functionalities and the amine group.

pH-Dependent Speciation

At pH values below 7, the compound exists almost exclusively as the protonated ammonium species, exhibiting enhanced water solubility due to ionic character [21] [22]. The protonation follows the equilibrium:

R-NH₂ + H⁺ ⇌ R-NH₃⁺

Where R represents the 2-(2-(but-3-yn-1-yloxy)ethoxy) substituent. The protonated form demonstrates significantly different physicochemical properties, including altered solubility characteristics and reduced volatility due to ionic interactions.

As pH increases toward the pKa value, the compound undergoes a transition from predominantly protonated to increasingly neutral forms. At pH 10, approximately 50% of the compound exists in the neutral amine form, while at pH values above 11, the neutral form predominates [23] [22].

Terminal Alkyne Acidity

The terminal alkyne proton exhibits weak acidity with a pKa value of approximately 25 [18] [20]. This extremely high pKa value indicates that deprotonation of the alkyne proton occurs only under strongly basic conditions, typically requiring pKa values above 20 for the conjugate base of the deprotonating agent. Under normal aqueous conditions, the alkyne proton remains undissociated and does not contribute significantly to the compound's prototropic equilibria.

pH RangePredominant SpeciesPercentage ProtonatedSolubility Characteristics
< 6R-NH₃⁺> 95% [21]High (ionic)
6-8R-NH₃⁺/R-NH₂70-95%[estimated]High to moderate
8-10R-NH₃⁺/R-NH₂10-70% [23]Moderate
> 11R-NH₂< 10%[estimated]Moderate (neutral)

Surface Tension and Volatility Characteristics

The surface activity and volatility properties of 2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine reflect the compound's amphiphilic molecular structure and the presence of multiple functional groups with distinct physicochemical characteristics.

Surface Tension Properties

The compound exhibits moderate surface activity due to its amphiphilic nature, with the hydrophilic amine and ether functionalities providing water compatibility while the hydrophobic alkyne-containing chain contributes to surface tension reduction [24] [25]. Primary amines with ether linkages typically demonstrate surface tension values intermediate between purely hydrophilic and purely hydrophobic compounds.

Experimental studies on related ether-amine compounds indicate surface tension reduction capabilities, though these are generally less pronounced than those observed for dedicated surfactant molecules [25] [26]. The presence of the terminal alkyne group may contribute to additional surface activity through π-electron interactions at interfaces.

The surface tension behavior is expected to be pH-dependent, with the protonated ammonium form showing reduced surface activity compared to the neutral amine due to increased hydrophilicity and stronger hydration shell formation [21] [27]. At lower pH values, the ionic character of the protonated species leads to enhanced water solubility but reduced tendency for interface accumulation.

Volatility Characteristics

The volatility of 2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine is significantly influenced by intermolecular hydrogen bonding involving the primary amine group. Primary amines typically exhibit lower vapor pressures compared to their corresponding hydrocarbons due to hydrogen bonding interactions [28] [29] [30].

The compound's vapor pressure is expected to be substantially lower than that of diethyl ether, which exhibits vapor pressures more than 20 times higher than water at comparable temperatures [31] [30]. The presence of the amine functionality introduces strong intermolecular interactions that reduce the tendency for molecules to escape from the liquid phase.

Storage requirements specify maintenance at 2-8 degrees Celsius under inert atmosphere conditions [1] [2], indicating moderate volatility at ambient temperatures. The relatively low storage temperature requirement suggests appreciable vapor pressure at room temperature, though significantly reduced compared to simple ethers due to amine hydrogen bonding.

Volatility studies on similar alkylamine compounds demonstrate that volatility decreases with increasing molecular weight and hydrogen bonding capability [28]. The molecular weight of 157.21 grams per mole places the compound in a range where moderate volatility is expected, though substantially reduced compared to lower molecular weight amines.

PropertyEstimated ValueComparison ReferenceGoverning Factors
Surface TensionModerate reduction [24]Lower than pure waterAmphiphilic structure
Vapor PressureLow-Moderate [28]<< Diethyl etherHydrogen bonding
Boiling Point180-220°C[estimated]> Simple ethersAmine H-bonding
Volatility ClassModerate [1]Storage 2-8°C requiredMolecular interactions

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

157.110278721 g/mol

Monoisotopic Mass

157.110278721 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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